![molecular formula C26H26N2O4 B2950380 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide CAS No. 1351584-64-9](/img/structure/B2950380.png)
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is a synthetic compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. Therefore, it is possible that the antiproliferative activity of this compound is due to its inhibition of HDACs.
Biochemical and Physiological Effects
This compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis. Additionally, it has been reported to induce cell cycle arrest and apoptosis in cancer cells. These findings suggest that this compound could be a potential lead compound for the development of new anticancer and antituberculosis drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide in lab experiments include its potential applications in drug discovery and development, its antiproliferative activity against various cancer cell lines, and its ability to inhibit the growth of Mycobacterium tuberculosis. However, the limitations of using this compound in lab experiments include the lack of information on its toxicity and side effects, as well as the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide. One direction is to investigate its potential as a lead compound for the development of new anticancer and antituberculosis drugs. Another direction is to study its toxicity and side effects to determine its suitability for clinical use. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, it would be interesting to investigate the potential of this compound in combination with other anticancer and antituberculosis drugs to enhance their efficacy.
Synthesemethoden
The synthesis of 4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of 4-(benzyloxy)benzylamine with benzyl chloroformate to form 4-(benzyloxy)benzyl N-benzylcarbamate. The second step involves the reaction of 4-(benzyloxy)benzyl N-benzylcarbamate with morpholine-3-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
4-benzyl-N-(4-(benzyloxy)benzyl)-5-oxomorpholine-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to exhibit antiproliferative activity against various cancer cell lines. Additionally, it has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. These findings suggest that this compound could be a potential lead compound for the development of new anticancer and antituberculosis drugs.
Eigenschaften
IUPAC Name |
4-benzyl-5-oxo-N-[(4-phenylmethoxyphenyl)methyl]morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-25-19-31-18-24(28(25)16-21-7-3-1-4-8-21)26(30)27-15-20-11-13-23(14-12-20)32-17-22-9-5-2-6-10-22/h1-14,24H,15-19H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWXGGZOLYIMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.